
Dodecylthiouronium chloride
Descripción general
Descripción
Dodecylthiouronium chloride (DTUC) is a quaternary ammonium compound that has been widely used in scientific research as a surfactant and a protein denaturant. It is a cationic amphiphile that possesses a long hydrophobic tail and a positively charged head group. This unique structure makes it an excellent tool for studying the structure and function of proteins and membranes.
Aplicaciones Científicas De Investigación
Hemolysis Studies : Dodecylthiouronium chloride has been used in studies related to hemolysis. Pazos-Sanou and Mata-Segreda (1985) investigated its role in the lysis of human erythrocytes. They found that Rh-negative cells were hemolyzed approximately twice as fast as Rh-positive counterparts when exposed to Dodecylthiouronium chloride (Pazos-Sanou & Mata-Segreda, 1985).
Surfactant Interaction Studies : In the field of surfactant interaction studies, Mcfadden, Holloway, Whittle, and Basketter (2000) explored the interaction between benzalkonium chloride (a cationic surfactant) and sodium dodecyl sulfate (an anionic surfactant). Their research aimed at understanding the reduction in irritant response when these surfactants are combined, highlighting the complex interactions between different surfactant types (Mcfadden, Holloway, Whittle, & Basketter, 2000).
Toxicity and Bioaccumulation Studies : Comber, Rule, Conrad, Höss, Webb, and Marshall (2008) conducted chronic toxicity studies on a related compound, Dimethyldioctadecylammonium chloride, with sediment-dwelling freshwater invertebrates. Their research provided insights into the bioaccumulation and toxicity of cationic surfactants in aquatic environments (Comber et al., 2008).
Environmental Degradation Studies : Lee, Wang, Xu, Ye, Wu, and Hu (2019) studied the degradation of Dodecyltrimethylammonium chloride, another quaternary ammonium compound, using UV irradiation and persulfate. This research is significant for understanding the environmental impact and degradation pathways of such compounds (Lee et al., 2019).
Antimicrobial Studies : Cortat and Fels (1987) investigated the antimicrobial effects of benzoxonium chloride on pathogens associated with buccopharyngeal infections. This study highlights the potential of using certain surfactants as antimicrobial agents (Cortat & Fels, 1987).
Effects on Cellular Homeostasis : Grant and Acosta (1996) explored the effects of benzalkonium chloride and sodium dodecyl sulfate on rabbit corneal epithelial cells. Their research provides insights into how these compounds affect cellular homeostasis and recovery after exposure (Grant & Acosta, 1996).
Propiedades
IUPAC Name |
dodecyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVQTRAZCRXBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylthiouronium chloride | |
CAS RN |
3482-54-0 | |
| Record name | Carbamimidothioic acid, dodecyl ester, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3482-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudourea, 2-dodecyl-2-thio-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecylthiouronium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



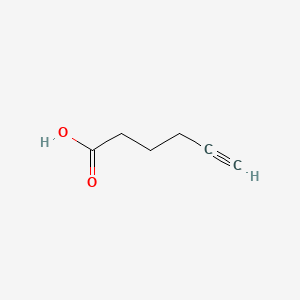
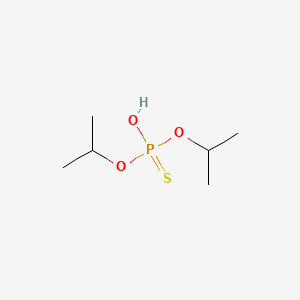
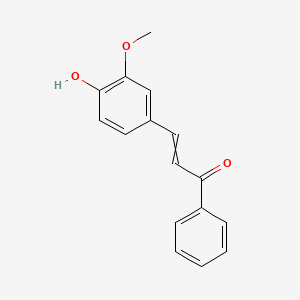
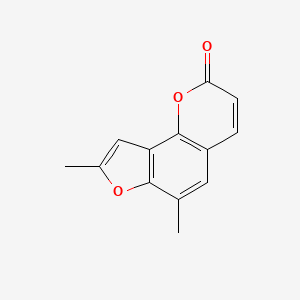
![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)
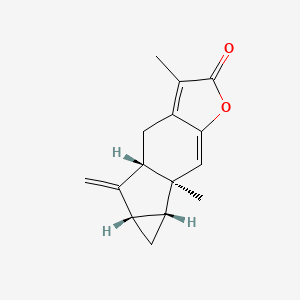
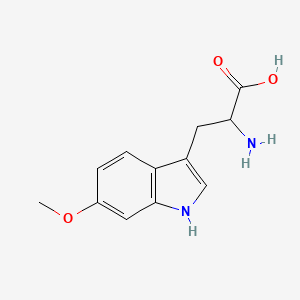
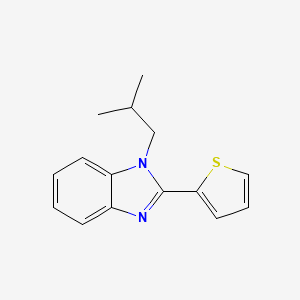
![5-Amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid;2-phenylacetic acid](/img/structure/B1207204.png)
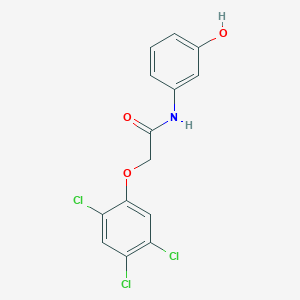
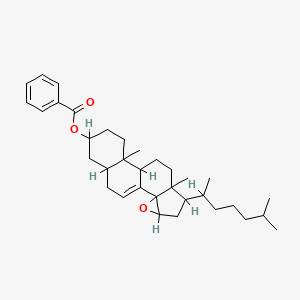
![3-[[2-(4-Methyl-1-piperazinyl)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B1207209.png)
![4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B1207211.png)
